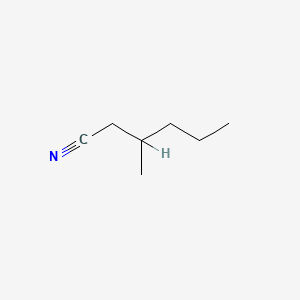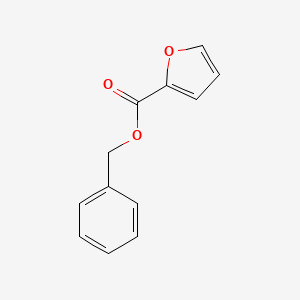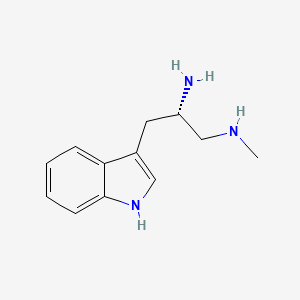
(S)-3-(1H-Indol-3-YL)-N1-methylpropane-1,2-diamine
Overview
Description
(S)-3-(1H-Indol-3-YL)-N1-methylpropane-1,2-diamine is a chiral compound featuring an indole moiety, which is a significant structure in many biologically active molecules The compound’s structure includes an indole ring attached to a propane-1,2-diamine chain, with a methyl group on the nitrogen atom of the diamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1H-Indol-3-YL)-N1-methylpropane-1,2-diamine typically involves the following steps:
Starting Materials: Indole and N1-methylpropane-1,2-diamine.
Reaction Conditions: The indole is first functionalized at the 3-position using a suitable electrophile. This can be achieved through a Friedel-Crafts alkylation reaction.
Chiral Resolution: The resulting racemic mixture is then resolved using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: Employing high-performance liquid chromatography (HPLC) for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1H-Indol-3-YL)-N1-methylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the amine groups.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with Pd/C catalyst under atmospheric pressure.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of indole N-oxide derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of N-alkylated products.
Scientific Research Applications
(S)-3-(1H-Indol-3-YL)-N1-methylpropane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(1H-Indol-3-YL)-N1-methylpropane-1,2-diamine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The diamine chain can form hydrogen bonds with biological molecules, influencing their function. The compound’s chiral nature allows it to interact selectively with chiral targets, enhancing its specificity and efficacy.
Comparison with Similar Compounds
Similar Compounds
®-3-(1H-Indol-3-YL)-N1-methylpropane-1,2-diamine: The enantiomer of the compound, with similar but distinct biological activities.
3-(1H-Indol-3-YL)-N1-ethylpropane-1,2-diamine: A structurally similar compound with an ethyl group instead of a methyl group.
3-(1H-Indol-3-YL)-N1-methylbutane-1,2-diamine: A compound with an additional carbon in the alkyl chain.
Uniqueness
(S)-3-(1H-Indol-3-YL)-N1-methylpropane-1,2-diamine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and other similar compounds. Its structure allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-1-N-methylpropane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-14-8-10(13)6-9-7-15-12-5-3-2-4-11(9)12/h2-5,7,10,14-15H,6,8,13H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXYRQIWABISIU-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(CC1=CNC2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H](CC1=CNC2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201963 | |
| Record name | Indole, 3-(2-amino-3-methylaminopropyl)-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53708-55-7 | |
| Record name | Indole, 3-(2-amino-3-methylaminopropyl)-, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053708557 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indole, 3-(2-amino-3-methylaminopropyl)-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


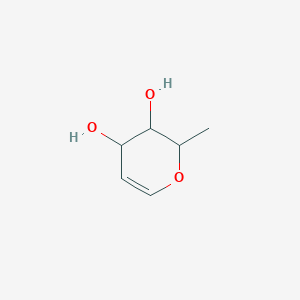
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-methylphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide](/img/structure/B3270885.png)
![2-(butylthio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3270893.png)
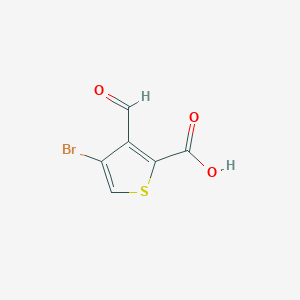
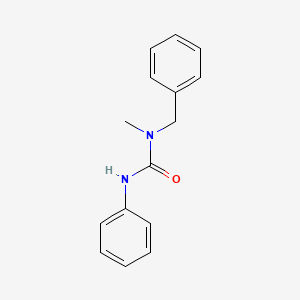
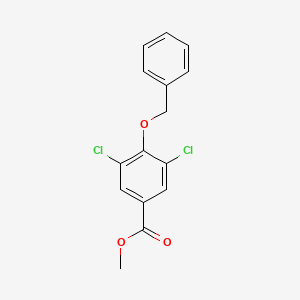
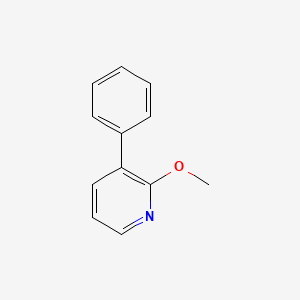
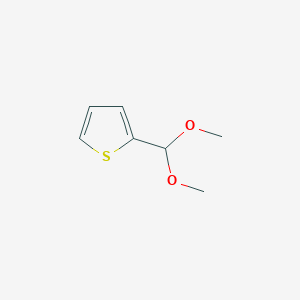
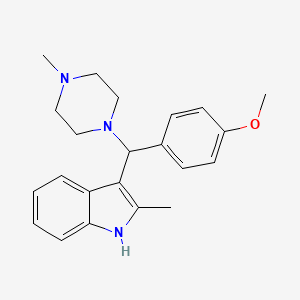
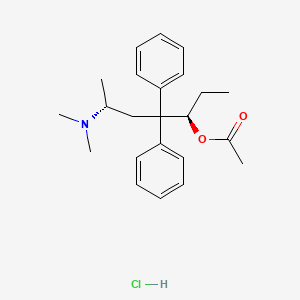

![ethyl (2E)-2-[(3-bromophenyl)methylidene]-5-(furan-2-yl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3270972.png)
